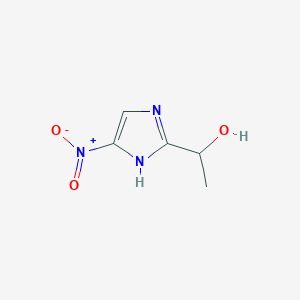

1-(4-Nitro-1H-imidazol-2-yl)ethanol

Description

Overview of the Nitroimidazole Chemical Class and its Academic Significance

Nitroimidazoles are a class of organic compounds characterized by an imidazole (B134444) ring bearing a nitro group (-NO2). lecturio.com The position of this nitro group on the imidazole ring—be it at position 2, 4, or 5—is a critical determinant of the compound's chemical properties and biological activity. nih.gov First discovered in the 1950s with the identification of the natural product Azomycin (2-nitroimidazole), this chemical class has become a cornerstone in the development of therapeutic agents. nih.gov

The academic and pharmaceutical significance of nitroimidazoles is vast, primarily stemming from their broad-spectrum activity against anaerobic bacteria and various parasites. acs.orgunimib.it Compounds such as metronidazole (B1676534) and tinidazole (B1682380) are widely recognized for their efficacy in treating infections caused by these microorganisms. lecturio.comtaylorandfrancis.com The mechanism of action is generally understood to involve the reductive bioactivation of the nitro group within susceptible anaerobic organisms or hypoxic cells. nih.gov This reduction process generates reactive nitroso and hydroxylamine (B1172632) intermediates and cytotoxic free radicals that can damage microbial DNA and other vital macromolecules, ultimately leading to cell death. lecturio.comnih.gov

Beyond their antimicrobial applications, nitroimidazoles have been extensively researched as radiosensitizers in cancer therapy and as diagnostic markers for imaging hypoxic tumors. nih.govunimib.it The unique electronic properties conferred by the nitro group make these compounds prime candidates for targeted activation in the low-oxygen environments characteristic of solid tumors. nih.gov This diverse range of applications ensures that the synthesis and evaluation of new nitroimidazole derivatives remain an active and promising field of scientific investigation. acs.orgresearchgate.net

Structural Characterization of 1-(4-Nitro-1H-imidazol-2-yl)ethanol

The compound this compound is a distinct molecule within the nitroimidazole family. Its structure is defined by a central 1H-imidazole ring. A nitro group is attached at the C4 position, and a 1-ethanol side chain is substituted at the C2 position of the imidazole ring. This specific arrangement of substituents distinguishes it from more commonly studied 5-nitroimidazole isomers, such as metronidazole. grafiati.com

The presence of the hydroxyl (-OH) group in the ethanol (B145695) side chain introduces a polar character to the molecule, influencing its solubility and potential for forming hydrogen bonds. ontosight.ai The nitro group, being strongly electron-withdrawing, significantly impacts the electronic distribution and reactivity of the imidazole ring. ontosight.ai The structural details and key chemical identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | bldpharm.com |

| Molecular Formula | C₅H₇N₃O₃ | bldpharm.com |

| Molecular Weight | 157.13 g/mol | bldpharm.combldpharm.com |

| CAS Number | 23424-43-3 | bldpharm.com |

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for the unambiguous confirmation of its structure and for differentiating it from positional isomers. researchgate.netsemanticscholar.org

Research Rationale and Scope of Scholarly Inquiry for this compound and Related Entities

The research interest in this compound is multifaceted. While not a frontline therapeutic agent itself, it serves as a valuable chemical intermediate and a reference compound in several areas of study.

One primary area of investigation involves its use as a building block in the synthesis of novel, more complex nitroimidazole derivatives. researchgate.net Medicinal chemists utilize this compound as a scaffold, modifying its structure to explore structure-activity relationships (SAR). For instance, new series of thiosemicarbazide (B42300) and hydrazone derivatives have been synthesized from imidazole substrates to evaluate their potential as new antimicrobial or anticancer agents. researchgate.netmdpi.com The ethanol side chain provides a convenient point for chemical modification and conjugation to other molecules.

Furthermore, research has explored the synthesis of nitroimidazole derivatives containing ethanol groups as prodrugs designed for activation in hypoxic tumor environments. nih.gov In these studies, the nitroimidazole moiety acts as the trigger, which, upon bioreduction, initiates a reaction cascade to release an active anticancer drug. nih.gov The specific positioning of the nitro group and the nature of the side chain are critical factors influencing the efficiency of this release mechanism. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O3 |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

1-(5-nitro-1H-imidazol-2-yl)ethanol |

InChI |

InChI=1S/C5H7N3O3/c1-3(9)5-6-2-4(7-5)8(10)11/h2-3,9H,1H3,(H,6,7) |

InChI Key |

FRQCBSLXRZNARJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(N1)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Nitro 1h Imidazol 2 Yl Ethanol and Congeneric Nitroimidazole Alcohols

Retrosynthetic Analysis Pertaining to the 1-(4-Nitro-1H-imidazol-2-yl)ethanol Scaffold

Retrosynthetic analysis of this compound reveals that the target molecule can be disconnected at the C2-side chain bond. This suggests a synthetic strategy that involves the formation of a 4-nitroimidazole (B12731) core followed by the introduction of the ethanol (B145695) moiety. A key intermediate in this approach is 2-methyl-4(5)-nitroimidazole. This intermediate can be synthesized from 2-methylimidazole (B133640) through nitration. Subsequently, the methyl group at the C2 position can be functionalized to yield the desired ethanol side chain.

An alternative retrosynthetic approach involves the de novo construction of the imidazole (B134444) ring from acyclic precursors that already contain the necessary functionalities or their precursors. This method offers the potential for greater control over the substitution pattern of the final product.

Chemical Routes for the Elaboration of the 4-Nitroimidazole Heterocycle

The formation of the 4-nitroimidazole core is a critical step in the synthesis of the target compound. Two primary strategies are employed: the nitration of pre-existing imidazole precursors and the de novo synthesis of the imidazole ring.

The direct nitration of imidazole derivatives, such as 2-methylimidazole, is a common method for producing 2-methyl-4(5)-nitroimidazole. tsu.ru Various nitrating agents and reaction conditions have been explored to optimize this process.

A classical approach involves the use of a mixture of concentrated nitric and sulfuric acids. tsu.ru However, this method often requires high temperatures and can lead to the formation of byproducts. tsu.ru To address these issues, alternative nitration methods have been developed. For instance, the use of nitrate (B79036) salts of alkali metals has been shown to result in a smoother reaction and higher yields of the desired product. tsu.ruresearchgate.netscientific.net

The table below summarizes various nitration methods for 2-methylimidazole.

The de novo synthesis of the imidazole ring provides an alternative to the nitration of pre-formed imidazoles. This approach often involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, in a process known as the Radziszewski reaction. wikipedia.org For example, 2-methylimidazole can be prepared from the condensation of glyoxal, acetaldehyde, and ammonia. wikipedia.org This can then be nitrated to form the 4-nitroimidazole core.

Another de novo approach involves the cyclization of appropriately substituted acyclic precursors. For instance, bicyclic nitroimidazoles can be synthesized by first alkylating a 4(5)-nitroimidazole with bromoacetaldehyde (B98955) diethyl acetal, followed by acid-catalyzed cyclization. acs.orgnih.gov

Strategies for the Introduction of the Ethanol Moiety at the C2 Position

Once the 4-nitroimidazole ring is in place, the next step is the introduction of the ethanol group at the C2 position. A common strategy involves the alkylation of a 2-unsubstituted or 2-methyl-4-nitroimidazole derivative.

For instance, 2-methyl-4-nitroimidazole can be regioselectively alkylated with 2-chloroethanol (B45725) to introduce the hydroxyethyl (B10761427) group at the N1 position. lookchem.com Alternatively, ethylene (B1197577) oxide can be used for the same purpose under acidic conditions. lookchem.com

In cases where a 2-methyl group is present, it can be functionalized to introduce the ethanol side chain. This can be achieved through oxidation of the methyl group to an aldehyde, followed by reduction to the corresponding alcohol.

Regioselective Synthesis Techniques for Nitroimidazole Derivatization

Regioselectivity is a critical consideration in the synthesis of this compound, as the imidazole ring has multiple reactive sites. The position of the nitro group and the ethanol side chain must be carefully controlled.

The alkylation of 4(5)-nitroimidazole can lead to a mixture of N1 and N3 substituted products. However, the reaction conditions can be tuned to favor one regioisomer over the other. For example, the alkylation of 4-nitroimidazole in the presence of a base like potassium carbonate in acetonitrile (B52724) at elevated temperatures has been shown to favor N1 alkylation. derpharmachemica.com In contrast, the alkylation of 2-methyl-5-nitroimidazole (B138375) tends to favor N3 alkylation due to the steric hindrance of the nitro group. derpharmachemica.com

The choice of solvent and base can also influence the regioselectivity of the reaction. For example, using DMSO or DMF as a solvent with potassium hydroxide (B78521) or potassium carbonate as the base can also be employed for N-alkylation. derpharmachemica.com

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

For the nitration step, studies have shown that using nitrate salts of alkali metals can lead to higher yields compared to the traditional nitric acid/sulfuric acid mixture. tsu.ruresearchgate.netscientific.net In the alkylation step, the choice of base and solvent is critical for achieving high regioselectivity and yield. derpharmachemica.com

The table below presents a summary of reaction optimization strategies for key steps in the synthesis of nitroimidazole derivatives.

Purification and Isolation Techniques for this compound and Synthetic Intermediates

The purification and isolation of this compound and its synthetic precursors are critical steps to ensure the final product's purity and to remove any unreacted starting materials, byproducts, or catalysts. The choice of purification method largely depends on the physical and chemical properties of the target compound and the impurities present.

Crystallization is a commonly employed technique for the purification of solid compounds like this compound. This method relies on the differences in solubility between the desired compound and impurities in a given solvent. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is crucial for successful crystallization.

For the purification of intermediates such as 2-formyl-4-nitroimidazole, a key precursor in the synthesis of this compound, recrystallization from solvents like ethanol or ethyl acetate (B1210297) has been reported to yield a product with high purity.

Column chromatography is another powerful purification technique, particularly useful for separating compounds with similar polarities. In this method, a solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An eluent, or a mixture of solvents, is then passed through the column, and the different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent. This differential migration allows for the separation of the desired compound. The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product.

Extraction is often used as an initial purification step to separate the desired product from a reaction mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, after a reaction, the mixture can be partitioned between water and an organic solvent like ethyl acetate. The target compound, being more soluble in the organic phase, will be extracted into it, leaving water-soluble impurities behind in the aqueous phase.

The following table summarizes the purification techniques applicable to this compound and its intermediates.

| Technique | Stationary Phase/Solvent | Application |

| Crystallization | Ethanol, Ethyl Acetate | Final purification of solid products and intermediates. |

| Column Chromatography | Silica Gel, Alumina | Separation of products from byproducts and unreacted starting materials. |

| Extraction | Water/Ethyl Acetate, Water/Dichloromethane | Initial work-up to separate the product from the reaction mixture. |

| Thin-Layer Chromatography (TLC) | Silica Gel | Monitoring reaction progress and assessing the purity of fractions from column chromatography. |

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The this compound molecule possesses a chiral center at the carbon atom of the ethanol group that is bonded to the hydroxyl group and the imidazole ring. This chirality means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The synthesis of a single enantiomer, known as stereoselective or asymmetric synthesis, is of significant interest as different enantiomers of a chiral compound can exhibit distinct biological activities.

One of the primary strategies for the stereoselective synthesis of this compound involves the asymmetric reduction of the corresponding ketone, 2-acetyl-4-nitro-1H-imidazole. This reduction can be achieved using chiral reducing agents or catalysts.

Asymmetric Reduction using Chiral Borane (B79455) Reagents: Chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or amino acids (e.g., CBS catalysts, Corey-Bakshi-Shibata catalysts), are effective for the enantioselective reduction of prochiral ketones. The CBS catalyst, which is an oxazaborolidine, can catalyze the reduction of ketones with high enantioselectivity when used with a stoichiometric borane source like borane-tetrahydrofuran (B86392) complex (BH3·THF) or borane-dimethyl sulfide (B99878) complex (BMS).

Enzymatic Resolution: Another approach to obtain enantiomerically pure this compound is through the kinetic resolution of the racemic mixture. This can be accomplished using enzymes, such as lipases, which can selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated by chromatography. For example, lipase-catalyzed transesterification in an organic solvent can be employed.

The table below outlines potential methods for the stereoselective synthesis of this compound.

| Method | Reagent/Catalyst | Description |

| Asymmetric Reduction | CBS Catalyst (Corey-Bakshi-Shibata) + Borane Source | Catalytic enantioselective reduction of 2-acetyl-4-nitro-1H-imidazole. |

| Asymmetric Reduction | Chiral Borane Reagents (e.g., Alpine-Borane®) | Stoichiometric enantioselective reduction of the corresponding ketone. |

| Enzymatic Resolution | Lipase (B570770) (e.g., Candida antarctica lipase B) | Kinetic resolution of racemic this compound via selective acylation of one enantiomer. |

The successful application of these stereoselective methods allows for the preparation of enantiomerically enriched or pure (R)- and (S)-1-(4-nitro-1H-imidazol-2-yl)ethanol, enabling further investigation into their specific properties and potential applications.

Derivatization Strategies and Analogue Synthesis for 1 4 Nitro 1h Imidazol 2 Yl Ethanol

Chemical Modifications at the Hydroxyl Functionality of the Ethanol (B145695) Moiety

The secondary alcohol of the ethanol moiety on 1-(4-Nitro-1H-imidazol-2-yl)ethanol is a prime site for chemical modification, offering opportunities to alter the compound's physicochemical properties through esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester or ether. Esterification is a common strategy to create prodrugs or modify solubility. Based on analogous compounds, this transformation can be achieved using various carboxylic acids or their activated derivatives. For instance, the esterification of related nitroimidazole alcohols has been successfully performed with reagents like acid chlorides or anhydrides in the presence of a base, or through coupling reactions. A study on 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol demonstrated its coupling with a variety of substituted benzoic acids using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-(Dimethylamino)pyridine (DMAP) as coupling agents. mdpi.comresearchgate.net Another example is the synthesis of a novel diester by reacting 2-(2-nitro-1H-imidazol-1-yl)ethanol with ethylenediaminetetraacetic dianhydride under microwave irradiation. evitachem.com

Etherification offers another route to introduce diverse functionalities. While specific examples for this compound are not documented, general methods for N-alkylation of imidazoles with substituted benzyl (B1604629) chlorides in the presence of a base like potassium carbonate are well-established and suggest that O-alkylation of the hydroxyl group is also feasible under similar conditions. bohrium.comsemanticscholar.org

Table 1: Examples of Analogous Esterification Reactions

| Nitroimidazole Substrate | Reagent(s) | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol | Substituted Benzoic Acids, EDCI, DMAP | DMF, rt, 48h | Benzoate (B1203000) Ester Hybrids | mdpi.com |

| 2-(2-Nitro-1H-imidazol-1-yl)ethanol | Ethylenediaminetetraacetic dianhydride | Microwave irradiation | Diester Derivative | evitachem.com |

| Ornidazole (B1677491) (a 2-methyl-5-nitroimidazole (B138375) derivative) | Lipase (B570770) | - | Optically pure ester isomers | researchgate.net |

Oxidation Pathways

The secondary alcohol functional group is susceptible to oxidation to yield the corresponding ketone, 1-(4-Nitro-1H-imidazol-2-yl)ethanone. Standard oxidizing agents used for converting secondary alcohols to ketones are applicable here. These include chromium-based reagents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), as well as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.orgchemguide.co.uk The oxidation is generally robust and terminates at the ketone stage, as there is no hydrogen atom on the carbonyl carbon to be removed for further oxidation. chemguide.co.uk

Milder and more selective methods, such as the Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640) with DMSO) or the Dess-Martin periodinane oxidation, could also be employed to achieve this transformation, often under less harsh conditions. A study on the manganese-catalyzed oxidation of various secondary benzylic alcohols to their corresponding ketones demonstrates the feasibility of this conversion even in the presence of other sensitive functional groups. rug.nl

Table 2: Common Reagents for Oxidation of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Chromic Acid (H₂CrO₄) / Jones Reagent | Aqueous sulfuric acid, acetone | Ketone | libretexts.org |

| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution, heat | Ketone | libretexts.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), room temperature | Ketone | organic-chemistry.org |

| Swern Oxidation (e.g., (COCl)₂, DMSO, Et₃N) | DCM, low temperature (-78 °C to rt) | Ketone | organic-chemistry.org |

Modifications and Substitutions on the 4-Nitroimidazole (B12731) Core

The 4-nitroimidazole ring presents distinct opportunities for derivatization, either through substitution reactions on the ring itself or by chemical transformation of the nitro group.

Substitution Reactions on the Imidazole (B134444) Ring

Direct substitution on the imidazole ring of this compound is challenging due to the lack of an inherent leaving group. However, derivatization strategies often involve starting with a halogenated nitroimidazole precursor. For example, studies on halogenoimidazoles show that a bromine atom at the C5 position of a 1-substituted-4-nitroimidazole is activated towards nucleophilic displacement. psu.edursc.org Various nucleophiles, including thiolates, can displace the bromine atom, leading to a range of 5-substituted-4-nitroimidazole derivatives. rsc.org It is therefore conceivable to synthesize 5-substituted analogues of the target compound by first preparing a 2-(1-hydroxyethyl)-5-bromo-4-nitroimidazole intermediate.

Reduction of the Nitro Group for Amine-Based Derivatization

The nitro group is a versatile functional handle that can be readily reduced to an amino group, opening up a vast array of subsequent derivatization possibilities. The reduction of the nitro group on the isomeric compound 2-(4-nitro-1H-imidazol-1-yl)ethanol to 2-(4-amino-1H-imidazol-1-yl)ethanol has been reported. Common methods for this transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents such as stannous chloride (SnCl₂) in hydrochloric acid. google.com

Once the 1-(4-amino-1H-imidazol-2-yl)ethanol derivative is formed, the newly introduced primary aromatic amine can undergo a multitude of reactions. These include acylation to form amides, sulfonylation to form sulfonamides, and reductive amination to form secondary or tertiary amines, significantly expanding the chemical space accessible from the parent molecule.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The synthesis of hybrid molecules, which combine two or more pharmacophores into a single entity, is a prominent strategy in drug discovery. The this compound scaffold can be incorporated into such hybrids through its reactive handles.

For instance, following esterification of the hydroxyl group as described in section 3.1.1, the attached carboxylic acid moiety can itself be a complex molecule, leading to a hybrid structure. An example from related chemistry is the synthesis of hybrids linking a 5-nitroimidazole moiety to a 1,3,4-thiadiazole (B1197879) core via a benzoate ester linker. mdpi.com

Alternatively, after reduction of the nitro group to an amine (section 3.2.2), the resulting amino-imidazole derivative can be coupled with other pharmacologically active carboxylic acids or sulfonyl chlorides. This approach was used to synthesize a series of 2-oxoethyl-arylamide and -arylsulphonamide derivatives from an amino-piperazinyl-4-nitroimidazole core. nih.gov Such strategies allow for the systematic exploration of structure-activity relationships by combining the properties of the nitroimidazole scaffold with those of other known bioactive molecules. nih.govbiomedpharmajournal.org

Development of Prodrugs and Bioprecursors Based on the Nitroimidazole Alcohol Framework

The strategic development of prodrugs and bioprecursors from the this compound framework is a key area of research aimed at enhancing therapeutic efficacy and overcoming limitations of parent drug molecules. This approach leverages the unique chemical and biological properties of the nitroimidazole core, particularly its susceptibility to bioreductive activation under hypoxic conditions, a characteristic feature of solid tumors and certain infectious microorganisms. dovepress.comnih.govwikipedia.orgmdpi.comnih.gov

The primary rationale for designing prodrugs based on this scaffold is to achieve selective drug release at the target site, thereby minimizing systemic toxicity and improving the therapeutic index. The nitro group of the imidazole ring acts as a latent trigger; in oxygen-deficient environments, it can be reduced by nitroreductase enzymes to form reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. dovepress.comnih.gov This bioactivation process is critical for the drug's mechanism of action, often leading to the generation of cytotoxic radicals or the release of an active pharmacological agent. dovepress.comnih.gov

Derivatization strategies for creating prodrugs from the this compound backbone primarily focus on the modification of the hydroxyl group to form linkages that are stable in systemic circulation but are cleaved at the target site. Common approaches include the formation of esters, carbamates, and ethers, which can be designed to release the active drug upon enzymatic or chemical triggers specific to the target microenvironment.

While specific literature on the derivatization of this compound is limited, extensive research on analogous 2-nitro and 5-nitroimidazole structures provides a strong basis for potential prodrug strategies. For instance, 2-nitroimidazole (B3424786) derivatives have been successfully conjugated to various cytotoxic agents, such as paclitaxel (B517696) and SN-38, via carbonate linkages to the ethanol side chain. These prodrugs demonstrate stability in normal physiological conditions and undergo rapid reduction and release of the active drug in the presence of nitroreductase.

Another established strategy involves the development of bioprecursors where the nitroimidazole moiety itself is the precursor to the active species. A notable example is the use of α-[(1-aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanols as radiosensitizers and cytotoxins. Prodrugs of these compounds have been designed as 2-haloethylamines, which undergo intramolecular cyclization under physiological conditions to form the active aziridine.

Recent research has also explored the synthesis of novel 4-nitroimidazole analogues bearing different heterocyclic moieties, such as piperazine, tetrazole, and thiadiazole, to evaluate their anticancer and antimicrobial activities. nih.govfinechem-mirea.ru These studies highlight the versatility of the 4-nitroimidazole scaffold in developing new therapeutic agents. For example, a series of 4-nitroimidazole derivatives incorporating aryl piperazines and other heterocyclic rings have been synthesized and tested for their antiproliferative effects against various cancer cell lines, with some compounds showing promising activity. nih.gov

The following table summarizes representative derivatization strategies and the resulting compounds based on the broader nitroimidazole framework, which can be extrapolated to the this compound scaffold.

| Parent Scaffold | Derivatization Strategy | Resulting Compound/Prodrug Class | Activation Mechanism | Therapeutic Target |

| 2-Nitroimidazole-ethanol | Conjugation via carbonate linkage | Paclitaxel and SN-38 prodrugs | Bioreductive cleavage by nitroreductases | Hypoxic tumors |

| 2-Nitroimidazole-ethanol | Formation of 2-haloethylamine | Prodrugs of aziridine-containing cytotoxins | Intramolecular cyclization | Hypoxic tumors |

| 4-Nitroimidazole | Attachment of aryl piperazine, tetrazole, or thiadiazole | Novel heterocyclic derivatives | Not specified as prodrugs | Cancer, Bacteria, Tuberculosis |

| 4-Nitrobenzyl | Carbamate linkage to cytotoxic agents | Hypoxia-activated prodrugs | Nitroreduction | Hypoxic tumors |

These examples underscore the potential of the this compound framework in designing innovative prodrugs and bioprecursors. Future research in this area is likely to focus on synthesizing and evaluating specific derivatives of this compound to harness its therapeutic potential for targeted cancer therapy and infectious diseases.

Spectroscopic and Structural Characterization Methodologies for 1 4 Nitro 1h Imidazol 2 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 1-(4-Nitro-1H-imidazol-2-yl)ethanol are not widely reported, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from analogous compounds.

¹H-NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethanol (B145695) side chain would feature a quartet for the methine proton (-CH) coupled to the adjacent methyl group, and a doublet for the three protons of the methyl group (-CH₃). The hydroxyl proton (-OH) would typically appear as a broad singlet, and the lone proton on the imidazole (B134444) ring (C5-H) would present as a singlet. The electron-withdrawing effect of the nitro group and the imidazole ring would likely shift the signals for the ethanol group downfield compared to a simple alkanol. For comparison, the protons on the parent 4-nitroimidazole (B12731) ring appear at approximately 8.30 ppm and 7.85 ppm in DMSO-d₆ chemicalbook.com.

¹³C-NMR Spectroscopy In the ¹³C-NMR spectrum, five distinct signals are anticipated, corresponding to the five carbon atoms in this compound. The spectrum would show two signals for the ethanol side chain (one for the methyl carbon and one for the hydroxyl-bearing methine carbon) and three signals for the imidazole ring carbons (C2, C4, and C5). The carbons of the imidazole ring, particularly C4 (bearing the nitro group) and C2 (attached to the ethanol moiety), are expected to be significantly deshielded.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

| Assignment | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

| -CH₃ (ethanol) | Doublet, ~1.5 | ~20-25 |

| -CH(OH)- (ethanol) | Quartet, ~5.0 | ~60-70 |

| -OH (ethanol) | Broad Singlet | N/A |

| C5-H (imidazole) | Singlet, ~7.8-8.3 | ~120-140 |

| C2 (imidazole) | N/A | ~145-155 |

| C4 (imidazole) | N/A | ~145-150 |

| C5 (imidazole) | N/A | ~120-140 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

A prominent, broad band is expected in the region of 3300-3500 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The presence of the nitro group (NO₂) is confirmed by strong, characteristic asymmetric and symmetric stretching vibrations. Vibrational spectroscopy for analogous compounds reveals these N-O stretching modes at approximately 1520 cm⁻¹ (asymmetric) and 1348 cm⁻¹ (symmetric) vulcanchem.com. Additionally, C-H stretching vibrations from the alkyl and aromatic-like imidazole ring would appear just below and above 3000 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3300-3500 (Broad) |

| Imidazole Ring | C-H Stretch | ~3100 |

| Ethanol Chain | C-H Stretch | ~2850-2960 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | ~1520 vulcanchem.com |

| Nitro (-NO₂) | Symmetric N-O Stretch | ~1348 vulcanchem.com |

| Imidazole Ring | C=N / C=C Stretch | ~1400-1600 |

| Alcohol | C-O Stretch | ~1050-1150 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and elemental composition of a compound.

For this compound, with a molecular formula of C₅H₇N₃O₃, the molecular weight is 157.13 g/mol vulcanchem.com. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 157. Common fragmentation patterns would likely include the loss of a methyl group ([M-15]⁺) resulting in a peak at m/z 142, the loss of water ([M-18]⁺) from the ethanol moiety, or cleavage of the C-C bond of the side chain.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, a single-crystal X-ray structure for this compound has not been reported in the literature. However, analysis of a suitable single crystal would yield precise data on its solid-state conformation. For comparison, related nitroimidazole derivatives have been successfully characterized using this method. For instance, Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate was found to crystallize in an orthorhombic system with the space group P2₁2₁2₁ researchgate.net. A crystallographic analysis of the title compound would provide the data outlined in the table below.

Table 3: Crystallographic Data Parameters Obtainable from X-ray Analysis Note: The values below are placeholders and would be determined experimentally.

| Parameter | Description | Example Data from a Related Structure researchgate.net |

| Crystal System | The symmetry of the unit cell. | Orthorhombic |

| Space Group | The symmetry of the crystal lattice. | P2₁2₁2₁ |

| a, b, c (Å) | Unit cell dimensions. | a = 4.416, b = 10.290, c = 20.769 |

| α, β, γ (°) | Unit cell angles. | α = 90, β = 90, γ = 90 |

| V (ų) | Volume of the unit cell. | 943.7 |

| Z | Number of molecules per unit cell. | 4 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of a compound's elemental formula. This technique is invaluable for confirming the identity of a newly synthesized compound or an unknown substance.

The molecular formula for this compound is C₅H₇N₃O₃ vulcanchem.com. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to yield a mass measurement that is within a very small tolerance (typically < 5 ppm) of this calculated value, thus confirming the elemental composition.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₇N₃O₃ |

| Theoretical Monoisotopic Mass (M) | 157.04874 Da |

| Expected [M+H]⁺ Ion | 158.05602 Da |

| Expected [M+Na]⁺ Ion | 180.03796 Da |

Advanced Analytical and Bioanalytical Methodologies Applied to 1 4 Nitro 1h Imidazol 2 Yl Ethanol

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for separating and quantifying 1-(4-Nitro-1H-imidazol-2-yl)ethanol from impurities and complex mixtures. The choice between liquid, gas, or thin-layer chromatography depends on the analytical objective, sample matrix, and required sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used method for the analysis of nitroimidazole derivatives due to their polarity and thermal sensitivity. sphinxsai.comijper.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity testing and quantification.

Research Findings: While specific validated methods for this compound are not extensively published, methods for analogous nitroimidazoles can be readily adapted. For instance, the analysis of compounds like metronidazole (B1676534), tinidazole (B1682380), and satranidazole (B1681479) often utilizes a C18 column. sphinxsai.comijper.org Separation is achieved using an isocratic or gradient mobile phase, commonly a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate, acetate (B1210297), or formic acid) to ensure good peak shape and resolution. ijper.orgnih.govnih.gov Detection is typically performed using a UV-Vis detector, as the nitroaromatic chromophore exhibits strong absorbance. nih.gov For the simultaneous determination of multiple nitroimidazoles, detection wavelengths are often set around 300-320 nm. ijper.orgnih.gov

Below is a table summarizing typical HPLC conditions applicable for the analysis of this compound, based on established methods for similar compounds.

Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating polar to moderately nonpolar compounds like nitroimidazoles. sphinxsai.comijper.org |

| Mobile Phase | Acetonitrile : 0.1-0.3% o-phosphoric acid or Formic Acid in Water (v/v ratio adjusted for optimal separation, e.g., 20:80 to 40:60) | Acetonitrile is a common organic modifier. Acidified aqueous phase suppresses silanol (B1196071) activity and ensures analyte is in a single ionic form. sphinxsai.comijper.org |

| Flow Rate | 0.7 - 1.0 mL/min | A typical analytical flow rate providing good separation efficiency and reasonable run times. ijper.org |

| Detection | UV-Vis at ~315 nm | The nitroimidazole chromophore has significant absorbance in this region, providing good sensitivity. nih.gov |

| Temperature | Ambient or controlled (e.g., 30°C) | Controlled temperature ensures retention time stability and reproducibility. ijper.org |

| Internal Standard | Another nitroimidazole (e.g., Tinidazole) | An internal standard is used to improve precision and accuracy by correcting for variations in injection volume and sample preparation. sphinxsai.com |

Gas Chromatography (GC)

The direct analysis of this compound by Gas Chromatography (GC) is challenging. The presence of the polar hydroxyl (-OH) group in the ethanol (B145695) moiety leads to low volatility and potential for strong interactions with the stationary phase, resulting in poor peak shape and thermal degradation in the hot injector. jfda-online.com Therefore, chemical derivatization is a mandatory prerequisite for successful GC analysis. sigmaaldrich.comresearchgate.net

Research Findings: Once derivatized (typically via silylation, as discussed in section 5.2), the now volatile and thermally stable analyte can be analyzed effectively. The GC system would be equipped with a capillary column suitable for the separation of mid-polar or nitroaromatic compounds. thermofisher.comlabrulez.com A common choice is a low- to mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. thermofisher.com Analysis is performed using a temperature program to ensure the elution of the derivatized compound and any other components in a reasonable time frame. mdpi.com

Table 2: Typical GC Conditions for Derivatized this compound

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Column | TraceGOLD TG-5MS or similar (e.g., 15-30 m x 0.25 mm, 0.25 µm film) | A 5% phenyl-methylpolysiloxane phase offers good selectivity for a wide range of derivatized polar and non-polar compounds. mdpi.com |

| Injector | Split/Splitless, 270-280°C | High temperature ensures rapid vaporization of the derivatized analyte. Splitless mode is used for trace analysis. nih.gov |

| Oven Program | Initial 80-100°C, ramp at 10-30°C/min to 280-300°C, hold | A temperature program is essential to separate analytes with different boiling points and to clean the column after each run. mdpi.comnih.gov |

| Carrier Gas | Helium or Hydrogen, constant flow | Inert carrier gas to transport the analyte through the column. |

| Detector | Mass Spectrometer (MS) | Provides high sensitivity and structural information for definitive identification of the derivatized analyte. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, purity checks, and monitoring the progress of chemical reactions. nuph.edu.ua It is well-suited for the analysis of nitroimidazole derivatives. mdpi.comresearchgate.net

Research Findings: For this compound, standard silica (B1680970) gel plates (Silica gel 60 F₂₅₄) are used as the stationary phase. preprints.org The separation is achieved using a mobile phase consisting of a mixture of solvents with different polarities. A common mobile phase for separating nitroimidazoles is a combination of a moderately polar solvent like chloroform (B151607) and a polar solvent like methanol. mdpi.com The ratio is optimized to achieve a good separation, with Rf (retardation factor) values ideally between 0.2 and 0.8 for clear resolution. After development, the spots are visualized under UV light at 254 nm, where the nitroimidazole ring absorbs light and causes the fluorescent indicator in the plate to quench, appearing as dark spots. researchgate.net

Table 3: Typical TLC Conditions for this compound

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Stationary Phase | TLC plates pre-coated with Silica Gel 60 F₂₅₄ | Standard polar stationary phase for separating a wide range of organic compounds. The fluorescent indicator allows for UV visualization. preprints.org |

| Mobile Phase | Chloroform : Methanol (e.g., 9:1, v/v) | This solvent system provides a good polarity balance for eluting and separating nitroimidazole derivatives. The ratio can be adjusted to optimize separation. mdpi.com |

| Development | In a saturated chamber until the solvent front reaches ~1 cm from the top of the plate | Saturation of the chamber with solvent vapors ensures reproducible Rf values. nuph.edu.ua |

| Visualization | UV light at 254 nm | The aromatic nitroimidazole structure quenches fluorescence, appearing as a dark spot against a bright background. researchgate.net |

Derivatization for Enhanced Detection in Analytical Assays (e.g., LC-MS, GC-MS applications)

Chemical derivatization is a strategy to modify an analyte's chemical structure to improve its analytical properties. For this compound, derivatization is crucial for GC-MS analysis and can significantly enhance sensitivity in LC-MS. jfda-online.comddtjournal.com The primary target for derivatization on this molecule is the active hydrogen of the hydroxyl (-OH) group.

Derivatization for GC-MS: The goal of derivatization for GC is to increase the volatility and thermal stability of the analyte. researchgate.net Silylation is the most common technique for compounds containing hydroxyl groups. sigmaaldrich.com This reaction replaces the active hydrogen of the alcohol with a nonpolar trimethylsilyl (B98337) (TMS) or a bulkier silyl (B83357) group (e.g., tert-butyldimethylsilyl, TBDMS). nih.gov

Silylation Reagents: Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov The reaction with the alcohol group of this compound makes the molecule less polar, reduces hydrogen bonding, and allows it to be readily vaporized and passed through a GC column without degradation. sigmaaldrich.com

Derivatization for LC-MS: In Liquid Chromatography-Mass Spectrometry (LC-MS), especially with electrospray ionization (ESI), neutral molecules with low proton affinity like alcohols often exhibit poor ionization efficiency and thus low sensitivity. ddtjournal.comnih.gov Derivatization can be used to introduce a moiety that is easily ionized or carries a permanent charge. researchgate.net

Ionization-Enhancing Reagents: Reagents such as dansyl chloride can be reacted with the alcohol group. nih.gov The resulting dansylated derivative contains a dimethylamino group, which is readily protonated in the ESI source, leading to a strong signal in positive-ion mode MS. ddtjournal.com Other reagents are designed to impart a permanent positive charge, such as those with a quaternary ammonium (B1175870) group, which further enhances detection sensitivity. researchgate.net For example, trichloroacetyl isocyanate has been used for the instantaneous derivatization of alcohols for LC-MS/MS analysis. nih.gov

Table 4: Common Derivatization Approaches for this compound

| Analytical Technique | Purpose | Reagent Class | Example Reagent | Target Functional Group |

|---|---|---|---|---|

| GC-MS | Increase volatility & thermal stability | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) |

| GC-MS | Increase volatility & form stable derivatives | Silylating Agents | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Hydroxyl (-OH) |

| LC-MS | Enhance positive ionization (ESI) | Dansylating Agents | Dansyl Chloride | Hydroxyl (-OH) |

| LC-MS | Introduce permanent positive charge | Quaternary Ammonium Reagents | 2-fluoro-N-methylpyridinium p-toluenesulfonate | Hydroxyl (-OH) |

| LC-MS | Instantaneous derivatization | Isocyanates | Trichloroacetyl isocyanate | Hydroxyl (-OH) |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a highly sensitive approach for the detection and quantification of this compound. This is due to the presence of the electrochemically active nitro group (-NO₂). scispace.com Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and adsorptive stripping voltammetry (AdSV) can be employed. scispace.comscite.ai

Research Findings: The electrochemical behavior of nitroimidazoles has been studied extensively. tandfonline.comresearchgate.nettandfonline.com The fundamental process is the irreversible reduction of the nitro group at a working electrode, such as a glassy carbon electrode (GCE) or a mercury electrode. scispace.comuchile.cl In aqueous media, the reduction is a complex, pH-dependent process that typically involves a four-electron, four-proton transfer to form the corresponding hydroxylamine (B1172632) derivative (-NHOH). scispace.comuchile.cl

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

This reduction peak provides the basis for quantitative analysis. DPV is often preferred for quantification due to its higher sensitivity and better resolution compared to CV. The peak potential is characteristic of the analyte, while the peak current is proportional to its concentration. scispace.com Studies on various nitroimidazole derivatives show that these compounds are readily reducible, allowing for the development of sensitive analytical methods with low detection limits, sometimes in the sub-micromolar range. uchile.clresearchgate.net The use of modified electrodes, such as those coated with multiwalled carbon nanotubes, can further enhance sensitivity through preconcentration of the analyte on the electrode surface. scite.ai

Structure Activity Relationship Sar Investigations of Nitroimidazole Containing Alcohols and Analogous Compounds

Influence of Nitro Group Position and Additional Substituents on Biological Activity

The position of the nitro group on the imidazole (B134444) ring is a critical determinant of the biological activity profile. Comparative studies between 4-nitro and 5-nitro isomers have consistently revealed significant differences in their efficacy and spectrum of activity.

Research indicates that the 4-nitro substitution pattern is often associated with activity against aerobic microorganisms, a feature not typically seen with 5-nitroimidazole isomers like metronidazole (B1676534). acs.org For instance, in the context of antitubercular agents, 4-nitroimidazoles such as PA-824 are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are generally only effective under anaerobic conditions. acs.orgnih.gov It has been observed that 5-nitroimidazole derivatives can be two to two thousand times less active than their 4-nitroimidazole (B12731) counterparts, depending on the other substituents on the molecule. nih.gov

The chemical reactivity also differs significantly; the synthesis of 5-nitro isomers often results in lower yields compared to the corresponding 4-nitro analogues, highlighting a fundamental difference in their chemical properties. nih.gov This suggests that the electronic properties conferred by the 4-nitro group are essential for the specific biological mechanism, which often involves reductive activation by microbial enzymes. nih.gov

Additional substituents on the imidazole ring or the side chain further modulate the biological activity. For example, studies on dinitrobenzyl compounds showed that 2,4-dinitrobenzyl isomers had significantly lower antimycobacterial activity than 3,5-dinitrobenzyl compounds, emphasizing that the electronic environment around the nitro groups is crucial. acs.org The introduction of other functional groups can influence polarity, lipophilicity, and interaction with target proteins, thereby fine-tuning the compound's potency and pharmacokinetic properties. nih.govresearchgate.net

| Nitro Group Position | General Biological Activity Profile | Example Compound Class | Key Findings | Reference |

|---|---|---|---|---|

| 4-Nitro | Active against aerobic and anaerobic microbes (e.g., M. tuberculosis). | PA-824 analogues | The 4-nitro position is a key determinant for aerobic activity. The nitro group is essential for the activity of these compounds. | acs.orgnih.gov |

| 5-Nitro | Primarily active against anaerobic microbes and protozoa. | Metronidazole analogues | Generally less active than 4-nitro isomers in certain assays; activity is restricted to anaerobic conditions. | nih.govnih.gov |

| Dinitro (e.g., 3,5-dinitro) | Potent antimycobacterial activity. | Dinitrobenzylsulfanyl tetrazoles | Both nitro groups and their specific placement are essential for high activity, which is mediated by a nitroreductase pathway. | acs.org |

Contribution of the Alcohol Moiety to Pharmacophore Features and Receptor Interactions

The alcohol moiety, as present in 1-(4-nitro-1H-imidazol-2-yl)ethanol and the widely used drug metronidazole, is a significant pharmacophoric feature. This hydroxyl group provides a site for potential hydrogen bonding interactions within a biological target's binding pocket.

The alcohol group also serves as a convenient synthetic handle for creating derivatives with modified properties. nih.gov For example, esterification or etherification of the hydroxyl group can alter the compound's lipophilicity, solubility, and metabolic stability. SAR studies on antitubercular nitroimidazoles revealed that the presence and nature of the side chain containing an oxygenated function (alcohol or ether) are critical. In analogues of PA-824, replacing the complex ether side chain with a simple methyl ether or removing it entirely to leave a primary alcohol led to a dramatic loss of both aerobic and anaerobic activity. acs.org This indicates that the alcohol or ether moiety is not merely a spacer but plays a direct role in positioning the molecule for optimal interaction with its target, likely through specific hydrophobic and hydrogen-bonding interactions.

| Compound Series | Modification | Effect on Activity | Inference on Alcohol Moiety's Role | Reference |

|---|---|---|---|---|

| PA-824 Analogues | Replacement of lipophilic ether side chain with a simple alcohol. | Dramatic loss of antitubercular activity. | The side chain's size, lipophilicity, and oxygen atom are crucial for target binding and activity, not just the hydroxyl group itself. | acs.orgnih.gov |

| Metronidazole | Derivatization of the primary alcohol to form conjugates (e.g., with triazoles, benzimidazoles). | Can lead to enhanced or broader antimicrobial activity. | The alcohol group is a key site for synthetic modification to improve potency and pharmacokinetic properties. | nih.govuq.edu.au |

| Bicyclic Nitroimidazoles | Replacement of the 6-position benzylic oxygen with nitrogen. | Slightly improved potency and facilitated further SAR exploration. | An electronegative atom at this position is important, but oxygen is not strictly required, suggesting a role in electronic properties or as a hydrogen bond acceptor. | nih.gov |

Impact of Stereochemistry on Biological Interactions and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition in biological systems. solubilityofthings.com For chiral molecules like this compound, which possesses a stereocenter at the carbon atom bearing the hydroxyl group, the different enantiomers can exhibit distinct biological activities, metabolic fates, and toxicities.

The efficacy of many drugs is dependent on their stereochemistry because biological targets like enzymes and receptors are themselves chiral and often show a binding preference for one stereoisomer over another. solubilityofthings.comnih.gov In the field of nitroimidazoles, the clinical candidate PA-824 is a single enantiomer, and its activity is highly dependent on this specific configuration. This stereospecificity is crucial for its interaction with the activating enzyme Ddn and subsequent downstream effects. nih.govnih.gov

Comparative SAR Analysis with Established Nitroimidazole Therapeutics

A comparative analysis of the SAR of simple nitroimidazole alcohols with clinically established drugs provides valuable insights into the evolution of this class of therapeutics.

Metronidazole: As a 5-nitroimidazole, its core structure consists of the 2-methyl-5-nitro-1H-imidazole ring attached to an ethanol (B145695) side chain (-CH2CH2OH). nih.govwikipedia.org Its activity is largely confined to anaerobes. The alcohol group is a key feature, and modifications here have been a major focus of derivatization efforts. nih.govmdpi.com

PA-824 (Pretomanid): This is a bicyclic 4-nitroimidazo-oxazine. nih.govnih.gov Key differences from metronidazole include: (i) the 4-nitro position, crucial for its aerobic and anaerobic activity; (ii) a bicyclic fused ring system, which constrains the molecule's conformation; and (iii) a long, lipophilic trifluoromethoxybenzyloxy side chain. acs.orgnih.gov This complex side chain is essential for potent activity, as simpler analogues show a dramatic drop in efficacy. acs.org

Delamanid (B1670213): Similar to PA-824, Delamanid is a bicyclic nitroimidazo-oxazole, also featuring a 4-nitro group and a complex lipophilic side chain, which underscores the importance of these features for potent antitubercular activity. benthamdirect.com

| Compound | Nitro Position | Core Structure | Key Side Chain | Primary Spectrum | Reference |

|---|---|---|---|---|---|

| Metronidazole | 5-Nitro | Monocyclic Imidazole | Ethanol (-CH2CH2OH) | Anaerobic bacteria and protozoa | nih.govmdpi.com |

| PA-824 (Pretomanid) | 4-Nitro | Bicyclic Imidazo-oxazine | Lipophilic trifluoromethoxybenzyloxy group | Aerobic and anaerobic M. tuberculosis | nih.govnih.gov |

| Delamanid | 4-Nitro | Bicyclic Imidazo-oxazole | Lipophilic (R)-2-methyl-4-(4-phenoxyphenoxy)butoxy group | M. tuberculosis | benthamdirect.com |

| This compound | 4-Nitro | Monocyclic Imidazole | Ethanol (-CH(OH)CH3) | Predicted to have activity against aerobic and/or anaerobic microbes. | N/A |

Identification of Key Pharmacophoric Elements and Their Role in Target Engagement

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. fiveable.me For nitroimidazole-based agents, several key pharmacophoric elements have been identified that are crucial for their engagement with biological targets.

The Nitroimidazole Ring: This is the fundamental scaffold. The nitro group (-NO2) is the primary element, acting as a prodrug feature. It is bio-reductively activated under low oxygen conditions by microbial nitroreductases (e.g., Ddn in M. tuberculosis) to generate reactive nitrogen species, such as nitroso radicals, that damage cellular macromolecules like DNA and proteins. wikipedia.orgnih.gov The redox potential of the nitro group, which is influenced by its position (4- or 5-nitro) and other substituents, is directly correlated with the drug's activity. nih.gov

The 2-Position Substituent: For bicyclic nitroimidazoles like PA-824, the atom at the 2-position of the imidazole ring (an oxygen in the fused oxazine (B8389632) ring) is critical for aerobic activity. nih.gov Replacing this oxygen with carbon significantly reduces potency, suggesting it plays a key role in the interaction with the activating enzyme. nih.gov

The Side Chain: The side chain at the N-1 or C-2 position dictates the compound's physicochemical properties and target specificity. In simple molecules like metronidazole, the ethanol side chain contributes to solubility. In advanced drugs like PA-824 and Delamanid, the large, lipophilic side chains are essential for high-affinity binding within a hydrophobic pocket of the target enzyme. acs.orgnih.gov

Specific Target Interactions: Molecular modeling and biochemical studies have identified key amino acid residues in the active site of the Ddn nitroreductase that interact with these drugs. Residues such as Tyr65, Ser78, Tyr130, Tyr133, and Tyr136 have been shown to be critical for binding and determining the potency of the inhibitors. rsc.org These interactions likely involve a combination of hydrogen bonds and hydrophobic contacts with the various pharmacophoric elements of the drug. Recent studies have also uncovered unexpected dual modes of action, such as the direct inhibition of topoisomerase IV by certain nitroimidazole derivatives, expanding the understanding of their target engagement beyond simple reductive activation. acs.org

| Pharmacophoric Element | Role in Biological Activity | Example Interaction/Modulation | Reference |

|---|---|---|---|

| Nitro Group (-NO₂) | Essential for reductive bioactivation; acts as a prodrug. | Position (4- vs. 5-) modulates redox potential and activity spectrum (aerobic vs. anaerobic). | acs.orgnih.gov |

| Imidazole Ring | Core scaffold that positions the key functional groups. | Provides the electronic system for the nitro-group reduction. | nih.gov |

| Side Chain (e.g., alcohol, ether) | Influences solubility, lipophilicity, metabolic stability, and target affinity. | Large lipophilic tails (e.g., in PA-824) fit into hydrophobic pockets of the target enzyme. | nih.govrsc.org |

| Stereocenter | Determines 3D conformation, leading to stereospecific binding to chiral targets. | The (S)-configuration of PA-824 is essential for its high potency. | nih.govnih.gov |

Computational and Theoretical Studies of 1 4 Nitro 1h Imidazol 2 Yl Ethanol and Its Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target, providing insights into the binding affinity and mode of action.

Research on 4-nitroimidazole (B12731) derivatives has utilized molecular docking to explore their potential as therapeutic agents. For instance, studies have been conducted on analogues of 1-(4-Nitro-1H-imidazol-2-yl)ethanol to predict their binding affinity to various biological targets, including those in cancer cells and pathogenic microorganisms.

In one study, a series of 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their anticancer activity. aabu.edu.jo Molecular docking of the most potent compounds against cell lines like MCF-7, PC3, and DU145 revealed key interactions within the target proteins. aabu.edu.jo Similarly, piperazine-tagged 4-nitroimidazole derivatives were docked into the hydrophobic pocket of target proteins, showing high affinity and polar contacts that likely contribute to their anticancer effects. researchgate.net

Another investigation focused on novel 4-nitroimidazole analogues bearing aryl piperazines, a tetrazole, or a 1,3,4-thiadiazole (B1197879) moiety. nih.gov The docking studies of the most active compounds against putative protein targets in acute myeloid leukemia helped to elucidate their potential mechanism of action. nih.gov Furthermore, hybrid molecules combining 4-nitroimidazole with piperazinyl-tagged 1,2,3-triazoles were designed, and their interactions with the human estrogen receptor alpha (hERα) were studied through molecular docking, revealing hydrogen bonding and polar contacts with key amino acid residues. elsevierpure.com

These studies demonstrate the utility of molecular docking in identifying potential drug candidates and understanding the structure-activity relationships of 4-nitroimidazole derivatives.

Table 1: Examples of Molecular Docking Studies on 4-Nitroimidazole Analogues

| Compound Series | Target | Key Findings |

| 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one derivatives | Anticancer targets (e.g., in MCF-7, PC3, DU145 cell lines) | Potent anticancer activity correlated with strong binding in target protein pockets. aabu.edu.jo |

| Piperazine-tagged 4-nitroimidazole derivatives | Anticancer targets | High binding affinity within hydrophobic pockets and formation of polar contacts. researchgate.net |

| 4-nitroimidazole bearing aryl piperazines, tetrazole, and 1,3,4-thiadiazole derivatives | Putative protein targets in acute myeloid leukemia | Elucidation of potential mechanisms of antiproliferative action. nih.gov |

| Hybrid 4-nitroimidazole-piperazinyl-1,2,3-triazoles | Human estrogen receptor alpha (hERα) | Formation of hydrogen bonds and polar contacts with key active site residues. elsevierpure.com |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide valuable insights into parameters like bond dissociation energies, heats of formation, and the distribution of electron density, which are crucial for understanding a compound's chemical behavior.

For nitroimidazole derivatives, DFT studies have been instrumental in characterizing their properties. Research has shown that C-nitro-substituted imidazoles are generally more stable than their N-substituted counterparts. nih.gov The introduction of a methyl group on the carbon atom of the imidazole (B134444) ring tends to increase stability, while a methyl group on a nitrogen atom can decrease it. nih.gov

DFT calculations have also been used to explore the substituent effects on the stability and reactivity of nitroimidazoles. sci-hub.se These studies analyze quantum-chemical descriptors such as proton affinities, ionization potential, and electrophilicity. For example, electron-withdrawing substituents have been found to decrease the basicity of the N3 atom in the imidazole ring and increase the ionization potential and electrophilicity. sci-hub.se The main reactivity sites are often located on the nitro group and the N3 atom of the imidazole ring. sci-hub.se

Furthermore, DFT methods are used to predict spectroscopic properties. For 2-nitroimidazole-based radiopharmaceuticals, DFT calculations have been used to determine conformational landscapes, structural parameters, and vibrational (IR and Raman) properties, which show good correlation with experimental data. mdpi.com These calculations indicate that the 2-nitroimidazole (B3424786) moiety significantly influences the spectroscopic characteristics of its derivatives. mdpi.com

Table 2: Key Parameters from Quantum Chemical Calculations of Nitroimidazole Derivatives

| Parameter | General Finding | Significance |

| Bond Dissociation Energy (BDE) | C-NO2 bonds are generally stronger than N-NO2 bonds. nih.gov | Indicates the relative stability of different isomers. |

| Heat of Formation (HOF) | C-nitro substituted imidazoles are more stable. nih.gov | Provides information on the thermodynamic stability of the compounds. |

| Proton Affinity | Electron-withdrawing groups decrease the basicity of the imidazole nitrogen. sci-hub.se | Relates to the reactivity and potential for intermolecular interactions. |

| Ionization Potential & Electrophilicity | Electron-withdrawing groups increase these values. sci-hub.se | Influences the compound's ability to participate in redox reactions. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. This technique complements the static picture provided by molecular docking.

MD simulations have been applied to study the behavior of 4-nitroimidazole derivatives in complex with their biological targets. For instance, a 200 ns MD simulation was performed on the most promising anticancer compounds from a series of novel 4-nitroimidazole analogues. researchgate.net The simulations, conducted on the complexes with a tyrosine kinase-3 receptor, demonstrated stable interactions and similar conformational fluctuations for the docked compounds, with one derivative showing higher stability. researchgate.net

In another study, MD simulations were used to investigate the binding stability of nitroimidazole oxazine (B8389632) scaffold derivatives as inhibitors of the deazaflavin-dependent nitroreductase (Ddn) from Mycobacterium tuberculosis. rsc.org These simulations revealed stable binding states for some compounds, while others showed instability that could affect their inhibitory effectiveness. rsc.org The analysis also highlighted the preferential insertion of certain parts of the inhibitor molecules into the active site. rsc.org

These simulations are crucial for validating docking results and understanding the dynamic nature of ligand-receptor interactions, which can aid in the rational design of more effective inhibitors.

Pharmacophore Modeling and Virtual Screening for Discovery of Related Active Compounds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This model can then be used in virtual screening of large compound libraries to identify new molecules with similar features and potential activity.

For nitroimidazole derivatives, pharmacophore modeling has been employed to discover new antitubercular agents. One study developed a pharmacophore model based on a series of nitroimidazole compounds with known antitubercular activity. acs.org This model highlighted the key structural features required for activity, which could then be used to search for new, structurally diverse compounds with the potential to inhibit Mycobacterium tuberculosis. acs.org

Virtual screening, often in conjunction with pharmacophore models, allows for the rapid and cost-effective identification of promising hit compounds from vast chemical databases. This approach has been instrumental in the discovery of new scaffolds for various therapeutic targets. While specific examples for this compound are not abundant, the general strategy is highly applicable to the broader class of nitroimidazoles to explore their therapeutic potential against a range of diseases. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These predictions help to identify candidates with favorable drug-like characteristics and reduce the likelihood of late-stage failures in drug development.

Numerous studies on nitroimidazole derivatives have included in silico ADME predictions. elsevierpure.comunesp.brbdpsjournal.org These analyses typically evaluate parameters such as water solubility, lipophilicity (log P), the number of hydrogen bond donors and acceptors, and the polar surface area. unesp.brbdpsjournal.orgresearchgate.net For example, the ADMET properties of novel hybrid 4-nitroimidazole derivatives were assessed and found to be within acceptable ranges for drug-like molecules. elsevierpure.com

Software tools like SwissADME and QikProp are commonly used to perform these predictions. bdpsjournal.orgresearchgate.net The results of these predictions can guide the chemical modification of lead compounds to improve their pharmacokinetic profiles. For instance, if a compound is predicted to have poor oral bioavailability, modifications can be made to enhance its absorption. unesp.br The ADME properties of several 2H-metronidazole derivatives and other nitroimidazoles were investigated to assess their oral bioavailability and drug-likeness. unesp.br

Table 3: Common In Silico ADME Parameters and Their Significance

| Parameter | Description | Desirable Range for Drug Candidates |

| Molecular Weight | The mass of the molecule. | < 500 g/mol |

| Log P | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | -0.4 to +5.6 |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors | The number of N and O atoms. | < 10 |

| Total Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | < 140 Ų |

| Oral Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | High |

Biological Activity Investigations in Vitro and Preclinical Models for Nitroimidazole Alcohols and Analogues

Antimicrobial Activity Evaluations in In Vitro Systems

The antimicrobial prowess of nitroimidazoles is a cornerstone of their clinical use. In vitro evaluations have been instrumental in characterizing their spectrum of activity and understanding the mechanisms by which microorganisms develop resistance.

Nitroimidazole derivatives are recognized for their efficacy against a wide array of anaerobic bacteria and certain protozoa. researchgate.net The 5-nitroimidazoles, such as metronidazole (B1676534) and tinidazole (B1682380), are well-established agents for treating infections caused by these microorganisms. researchgate.net Their mechanism of action involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that disrupt DNA synthesis and lead to cell death. nih.govoup.com

The in vitro susceptibility of various microorganisms to nitroimidazoles has been extensively documented. For instance, studies have determined the minimum inhibitory concentrations (MICs) for a range of anaerobic bacteria. While specific MIC data for 1-(4-Nitro-1H-imidazol-2-yl)ethanol is not extensively published, the activity of related nitroimidazole compounds provides valuable insights. For example, a study on 355 clinical isolates of anaerobic bacteria demonstrated that most Gram-negative rods and clostridia were inhibited by metronidazole, tinidazole, and ornidazole (B1677491) at concentrations of 4 µg/mL or less. nih.gov However, resistance was observed in a proportion of anaerobic cocci and certain bacterial genera like Actinomyces, Arachnia, and Propionibacteria were found to be resistant. nih.gov

| Microorganism | Nitroimidazole Drug | MIC (µg/mL) | Reference |

|---|---|---|---|

| Gram-negative rods | Metronidazole, Tinidazole, Ornidazole | ≤ 4 | nih.gov |

| Clostridia | Metronidazole, Tinidazole, Ornidazole | ≤ 4 | nih.gov |

| Anaerobic cocci (Peptococci and Peptostreptococci) | Metronidazole, Tinidazole, Ornidazole | > 4 (in ~30% of isolates) | nih.gov |

| Bacteroides fragilis group | Tinidazole | Slightly more active than metronidazole and ornidazole | nih.gov |

| Clostridium difficile | Metronidazole | > 16 (in one strain) | nih.gov |

Furthermore, research into novel nitroimidazole derivatives continues to explore their antimicrobial potential. For instance, certain 2-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)-1,3,4-thiadiazoles have shown promising activity against Gram-positive bacteria. researchgate.net Hybrids of 8-methoxyciprofloxacin with nitroimidazoles have also been synthesized and evaluated for their antibacterial activity. mdpi.com The antifungal potential of nitroimidazoles has also been investigated, with some synthetic compounds demonstrating activity against various Candida species. researchgate.net

The emergence of microbial resistance to nitroimidazoles poses a significant clinical challenge. ontosight.ai Several mechanisms contributing to this resistance have been identified. ontosight.aimdpi.com These can be broadly categorized as follows:

Reduced Drug Activation: A primary mechanism of resistance involves a decrease in the activity of enzymes, such as nitroreductases, that are responsible for the reductive activation of the nitroimidazole prodrug. mdpi.com This is a common resistance mechanism in organisms like Mycobacterium tuberculosis and Helicobacter pylori. mdpi.com

Altered Electron Transport: Changes in the electron transport chain, particularly involving proteins like ferredoxin, can lead to decreased reduction of the nitroimidazole and thus, reduced efficacy. nih.gov

Increased Drug Efflux: Some microorganisms have developed efflux pumps that actively transport the drug out of the cell, preventing it from reaching its intracellular target. ontosight.aipmjournal.ir

Target Modification and DNA Repair: Alterations in the drug's target molecule or an enhanced capacity for DNA repair can also contribute to resistance. ontosight.ainih.gov

nim Genes: In some bacteria, particularly Bacteroides species, the presence of nim genes is associated with nitroimidazole resistance. mdpi.com These genes encode nitroimidazole reductases that convert the drug into a non-toxic amino derivative. mdpi.com

| Mechanism | Description | Associated Microorganisms | Reference |

|---|---|---|---|

| Reduced Drug Activation | Decreased activity of nitroreductase enzymes required to activate the prodrug. | M. tuberculosis, H. pylori | mdpi.com |

| Altered Electron Transport | Changes in proteins like ferredoxin, leading to inefficient drug reduction. | T. vaginalis | nih.gov |

| Increased Drug Efflux | Active pumping of the drug out of the microbial cell. | Various bacteria | ontosight.aipmjournal.ir |

| Target Modification/DNA Repair | Alterations in the drug's target or enhanced DNA repair mechanisms. | Various bacteria | ontosight.ainih.gov |

| nim Genes | Encode for enzymes that inactivate the drug by reducing it to a non-toxic form. | Bacteroides spp. | mdpi.com |

Radiosensitizing Properties under Hypoxic Conditions in Preclinical Models

Nitroimidazoles have been extensively investigated for their potential as radiosensitizers, particularly in the context of treating hypoxic tumors. nih.gov Hypoxic cells are known to be more resistant to radiation therapy. Nitroimidazoles can mimic oxygen in their ability to "fix" radiation-induced DNA damage, thereby enhancing the efficacy of radiotherapy in these resistant cells. dovepress.com

The radiosensitizing effect is closely linked to the electron affinity of the nitroimidazole. 2-nitroimidazoles, being more electron-affinic, are generally more effective sensitizers than their 5-nitroimidazole counterparts. oup.comnih.gov Misonidazole, a 2-nitroimidazole (B3424786), demonstrated significant radiosensitizing effects in preclinical studies. dovepress.comnih.gov However, its clinical utility was limited by neurotoxicity. dovepress.com

Newer generations of nitroimidazole radiosensitizers have been developed with the aim of improving efficacy and reducing toxicity. dovepress.com For instance, etanidazole, a second-generation 2-nitroimidazole, was designed to be more hydrophilic to decrease neurotoxicity. dovepress.com Nimorazole (B1678890), a 5-nitroimidazole, is used in some countries for the treatment of head and neck cancers in conjunction with radiotherapy. dovepress.commdpi.com

Research continues to explore novel nitroimidazole derivatives as radiosensitizers. Studies on compounds like N,N,N-tris[2-(2-nitro-1H-imidazol-1-yl)ethyl]amine (PRC) have shown promising in vitro hypoxic cytotoxicity and radiosensitizing action. nih.gov The development of prodrugs that release a radiosensitizing agent under hypoxic conditions is another area of active investigation. nih.gov

Exploration of Other Biological Activities (e.g., anti-inflammatory, anticonvulsant, anticancer) for Related Nitroimidazole Derivatives